ND-378

MMP-2 inhibitor Gelatinase selectivity MMP-9

ND-378 is a thiirane-based, mechanism-based MMP-2 inhibitor with a Ki of 230 nM. Unlike broad-spectrum MMP inhibitors, it shows no activity against MMP-9 or MMP-14, ensuring target-specific studies. Its documented ability to cross the blood-spinal cord barrier enables systemic administration in SCI models, avoiding invasive delivery. High purity (≥98%) ensures reproducibility. Ideal for selective MMP-2 inhibition in vivo and in vitro.

Molecular Formula C18H19NO4S2
Molecular Weight 377.5 g/mol
Cat. No. B609509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameND-378
SynonymsND-378
Molecular FormulaC18H19NO4S2
Molecular Weight377.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H19NO4S2/c1-13(20)19-10-14-2-4-15(5-3-14)23-16-6-8-18(9-7-16)25(21,22)12-17-11-24-17/h2-9,17H,10-12H2,1H3,(H,19,20)
InChIKeyAQVLOPBRNWYJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ND-378 Procurement Guide: Selective MMP-2 Inhibitor for Spinal Cord Injury Research


ND-378 (CAS: 1807453-72-0) is a thiirane mechanism-based small-molecule inhibitor of matrix metalloproteinase-2 (MMP-2, gelatinase A) with a Ki of 230 nM [1]. It is characterized by a molecular formula of C18H19NO4S2 and a molecular weight of 377.48 g/mol [2]. ND-378 is distinguished by its high selectivity profile, showing no inhibition of the closely related gelatinase MMP-9 or the membrane-type MMP-14 [1]. Its primary documented research application lies in the study of spinal cord injury (SCI), where it has been shown to cross the blood-spinal cord barrier and achieve therapeutic concentrations within the injured spinal cord parenchyma .

Why Generic MMP Inhibitors Cannot Replace ND-378 in Selective MMP-2 Studies


Selecting a general-purpose MMP inhibitor as a substitute for ND-378 introduces substantial scientific risk due to the high structural and functional homology within the matrix metalloproteinase family. Broad-spectrum inhibitors such as Marimastat or CTS-1027 concurrently inhibit multiple MMP subtypes (e.g., MMP-9, MMP-14), which obscures target-specific phenotype interpretation and introduces off-target biological noise . Furthermore, many commercially available MMP-2 inhibitors lack the requisite blood-spinal cord barrier permeability for in vivo central nervous system (CNS) studies [1]. ND-378 directly addresses these critical gaps through its documented nanomolar potency, strict exclusion of MMP-9/MMP-14 activity, and validated in vivo CNS penetration following systemic administration .

ND-378 Quantitative Evidence for Differentiation and Procurement Selection


ND-378 Selectivity Against Closely Related Gelatinase MMP-9

ND-378 demonstrates strict selectivity for MMP-2 over the structurally and functionally homologous gelatinase MMP-9, a critical differentiation from earlier generation dual MMP-2/MMP-9 inhibitors such as SB-3CT . In standardized enzymatic assays, ND-378 exhibits a Ki of 230 nM for MMP-2 while displaying no detectable inhibition of MMP-9 at comparable concentrations [1]. In contrast, the comparator SB-3CT inhibits MMP-9 with a Ki of 600 nM, which compromises target-specific interpretation in experimental models where both gelatinases are expressed .

MMP-2 inhibitor Gelatinase selectivity MMP-9 ND-378

ND-378 Selectivity Profile Against Membrane-Type MMP-14

Unlike broad-spectrum MMP inhibitors that frequently cross-react with MMP-14 (MT1-MMP), ND-378 exhibits no measurable inhibition of MMP-14 enzymatic activity . This selectivity is quantitatively defined by a Ki value exceeding 50 µM for MMP-14, representing a greater than 217-fold selectivity window relative to its primary MMP-2 target (Ki = 230 nM) . In comparison, the broad-spectrum inhibitor CTS-1027 potently inhibits MMP-14 with a Ki of <9 nM, demonstrating a fundamentally different and non-selective pharmacological profile .

MMP-14 MT1-MMP Selective inhibition ND-378

ND-378 Mechanism-Based Slow-Binding Inhibition Kinetics

ND-378 acts as a mechanism-based slow-binding inhibitor, a kinetic profile that distinguishes it from the competitive inhibition exhibited by many hydroxamate-based MMP inhibitors [1]. The thiirane warhead of ND-378 undergoes enzyme-catalyzed ring opening to form a covalent adduct with the active-site zinc, resulting in time-dependent irreversible inhibition . In contrast, broad-spectrum inhibitors such as Marimastat function as reversible competitive inhibitors with IC50 values of 6 nM for MMP-2, lacking the time-dependent kinetic component that can influence cellular washout experiments and in vivo duration of action .

Slow-binding inhibitor Mechanism-based inhibition Thiirane ND-378

ND-378 Broad Selectivity Across MMP Family Members

ND-378 exhibits minimal activity against a broader panel of MMP family members beyond MMP-9 and MMP-14, as evidenced by Ki values exceeding 50 µM for multiple additional MMPs . This >217-fold selectivity window relative to its primary MMP-2 target (Ki = 230 nM) demonstrates a clean off-target profile . In comparison, the broad-spectrum inhibitor Marimastat exhibits potent inhibition of MMP-1 (IC50 = 5 nM), MMP-7 (IC50 = 13 nM), MMP-9 (IC50 = 3 nM), and MMP-14 (IC50 = 9 nM), indicating that Marimastat engages multiple MMP family members at nanomolar concentrations .

MMP selectivity panel Off-target profiling ND-378 Ki

ND-378 Blood-Spinal Cord Barrier Permeability

ND-378 demonstrates the capacity to cross the blood-spinal cord barrier and achieve therapeutic concentrations within the injured spinal cord parenchyma following systemic administration [1]. This in vivo pharmacokinetic property has been directly documented in a mouse spinal cord injury model, where ND-378 reached concentrations sufficient for sustained MMP-2 inhibition at the site of injury [2]. Many commercially available MMP-2 inhibitors lack validated CNS penetration data, limiting their utility in spinal cord and brain research applications; ND-378 provides documented brain distribution relevant to SCI studies .

Blood-spinal cord barrier CNS penetration In vivo ND-378

ND-378 In Vivo Efficacy in Spinal Cord Injury Model

In a mouse model of spinal cord injury, systemic treatment with ND-378 resulted in sustained MMP-2 inhibition at the injury site, as documented by the authors, though it did not produce significant changes in long-term neurological recovery outcomes [1]. This finding establishes ND-378 as a validated pharmacological tool for dissecting the specific contribution of MMP-2 to SCI pathophysiology, distinct from the effects of MMP-9 inhibition or broad-spectrum MMP blockade [2]. In contrast, genetic knockout models of MMP-2 showed confounding compensatory upregulation of MMP-9, highlighting the value of ND-378 as a selective pharmacological alternative for acute, temporally controlled inhibition without developmental compensation [3].

Spinal cord injury In vivo efficacy ND-378 MMP-2

ND-378 Optimal Procurement and Application Scenarios in Spinal Cord Injury Research


In Vivo Spinal Cord Injury Studies Requiring Selective MMP-2 Pharmacological Inhibition

ND-378 is optimally deployed in in vivo mouse models of spinal cord injury where selective pharmacological inhibition of MMP-2 is required without concurrent MMP-9 or MMP-14 suppression [1]. The compound crosses the blood-spinal cord barrier and achieves therapeutic concentrations at the injury site, enabling systemic intraperitoneal administration rather than invasive local delivery . This application is particularly suited for studies seeking to dissect MMP-2-specific contributions to neuroinflammation, glial scar formation, or axonal regeneration following traumatic SCI .

Comparative MMP-2 Pathway Dissection vs. Genetic Knockout Models

ND-378 provides a critical pharmacological complement to MMP-2 genetic knockout studies, which are confounded by compensatory upregulation of MMP-9 [1]. Researchers can employ ND-378 to achieve acute, temporally controlled MMP-2 inhibition in adult animals, avoiding developmental compensation artifacts associated with constitutive knockout models . This application is valuable for validating whether phenotypes observed in MMP-2 KO mice are attributable to MMP-2 loss-of-function or to secondary compensatory mechanisms .

In Vitro Studies Requiring MMP-2 Inhibition with Clean Off-Target Profile

ND-378 is suitable for cell culture and biochemical studies requiring selective MMP-2 inhibition with minimal activity against MMP-9 (Ki >50 µM) and MMP-14 (Ki >50 µM) [1]. Its mechanism-based slow-binding kinetics provide sustained target engagement in washout experiments, distinguishing it from reversible competitive inhibitors . Applications include studies of MMP-2-mediated extracellular matrix remodeling, cell migration assays, and investigation of MMP-2 substrate cleavage in neural and glial cell cultures .

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